4-Cyclohexylpyridine
CAS No.: 13669-35-7
Cat. No.: VC7945698
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13669-35-7 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 4-cyclohexylpyridine |
| Standard InChI | InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h6-10H,1-5H2 |
| Standard InChI Key | NUEPSEIJKVLLEJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=NC=C2 |
| Canonical SMILES | C1CCC(CC1)C2=CC=NC=C2 |
Introduction
Chemical Structure and Physical Properties
4-Cyclohexylpyridine has the molecular formula CHN and a molecular weight of 161.25 g/mol . Key physical properties include:
The cyclohexyl group introduces steric bulk, influencing reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) data (e.g., H NMR in CDCl: δ 8.46 ppm for pyridine protons) confirm its structure .
Synthesis Methods
Alkylation of Pyridine
A common route involves the Minisci-type decarboxylative alkylation. Baran et al. (2021) demonstrated that pyridine, when blocked with a maleate group, undergoes regioselective C-4 alkylation with cyclohexylcarboxylic acid derivatives under photoredox conditions (yield: 81%) .
Catalytic Hydrogenation
4-Phenylpyridine can be hydrogenated to 4-cyclohexylpiperidine, though this method is less direct . Alternative approaches include the alkylation of 4-picoline followed by hydrogenation, yielding 4-cyclohexylpyridine with high purity .
Table 1: Comparison of Synthesis Routes
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Minisci alkylation | Photoredox, Fe catalyst | 81% | |
| 4-Picoline alkylation | LDA, alkyl bromide, PtO | 86–94% |
Applications
Pharmaceutical Intermediates
4-Cyclohexylpyridine serves as a precursor in synthesizing pipecolic acid derivatives, which are key motifs in drugs like the anticoagulant argatroban . Its bioactivity is under investigation for anticancer applications, though specific mechanisms remain exploratory .
Coordination Chemistry
The compound forms stable complexes with transition metals (e.g., Pd, Rh), making it valuable in catalysis. For example, it enhances selectivity in hydrogenation and cross-coupling reactions .
Material Science
Its rigid structure aids in designing liquid crystals and metal-organic frameworks (MOFs) .
| Hazard | Precautionary Measures | Reference |
|---|---|---|
| Skin irritation (H315) | Avoid contact (P305+P351+P338) | |
| Eye damage (H319) | Use goggles | |
| Respiratory irritation (H335) | Use in ventilated areas |
Proper storage at 4–8°C in sealed containers is critical to prevent degradation .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume